molecular formula C23H33Cl2FN2O3 B2876374 1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 1052406-97-9

1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Cat. No.: B2876374
CAS No.: 1052406-97-9
M. Wt: 475.43
InChI Key: GLZHKHHMURRJGS-UHFFFAOYSA-N
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Description

1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a high-purity chemical compound offered for research and development purposes. This molecule features a complex structure incorporating a piperazine ring, a fluorophenyl group, and a phenoxyethoxy propanol chain, which is common in scaffolds developed for pharmaceutical research . The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating various experimental protocols. As a specialized intermediate, it is primarily used in chemical synthesis, process development, and the discovery of novel bioactive molecules . Our product is supplied with comprehensive quality control to ensure consistency and reliability for your research. This product is intended for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the product's safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O3.2ClH/c1-18-4-3-5-19(2)23(18)29-15-14-28-17-22(27)16-25-10-12-26(13-11-25)21-8-6-20(24)7-9-21;;/h3-9,22,27H,10-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZHKHHMURRJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride , also known by its CAS number 1215647-74-7, is a synthetic piperazine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Structure and Composition

  • Molecular Formula : C23H33Cl2FN2O3
  • Molecular Weight : 475.4 g/mol
  • CAS Number : 1215647-74-7
PropertyValue
Molecular FormulaC23H33Cl2FN2O3
Molecular Weight475.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Effects

The compound exhibits a range of biological activities, primarily attributed to its piperazine moiety, which is known for its interaction with various neurotransmitter receptors. Research indicates that derivatives of piperazine can influence the central nervous system (CNS) by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

  • Serotonin Receptor Modulation : Piperazine derivatives have been shown to act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : The presence of a fluorophenyl group may enhance the affinity for dopamine receptors, potentially impacting conditions like schizophrenia and Parkinson's disease.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies on similar piperazine compounds suggest several possible pathways:

  • Inhibition of Reuptake Transporters : Some piperazine derivatives inhibit the reuptake of serotonin and norepinephrine, increasing their availability in the synaptic cleft.
  • Receptor Binding Affinity : Virtual screening studies have indicated that modifications in the piperazine structure can significantly alter binding affinities to various receptors, including sigma and adrenergic receptors .

Study 1: Neuropharmacological Evaluation

A study conducted by Varadaraju et al. (2013) evaluated the neuropharmacological properties of several piperazine derivatives. The findings suggested that modifications in the side chains significantly influenced their efficacy as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease .

Study 2: Antidepressant Activity

Research published in PubMed explored the antidepressant-like effects of a related piperazine compound. The results indicated that the compound produced significant reductions in depressive-like behavior in animal models, likely through serotonergic mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with piperazine-containing derivatives and aryloxy ethers. Below is a comparative analysis based on structural analogs and functional groups:

Piperazine-Based Derivatives

The 4-(4-fluorophenyl)piperazine group in the target compound is a critical pharmacophore. Comparisons include:

Compound Key Substituents Functional Implications
1-[2-(2,6-Dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride (Target) 4-Fluorophenyl, 2,6-dimethylphenoxyethoxy Likely high receptor affinity due to electron-withdrawing fluorine and bulky phenoxy groups
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Dichlorophenyl, triazole, dioxolane Enhanced metabolic stability from halogenated aryl groups; potential antifungal activity
3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride Hydroxyethyl-piperazine Improved solubility via dihydrochloride salt; potential use in chelation or prodrug design

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance receptor binding compared to dichlorophenyl analogs (e.g., ), which could exhibit stronger steric hindrance or altered pharmacokinetics.
  • Salt Forms : Dihydrochloride salts (e.g., ) generally improve aqueous solubility, critical for bioavailability.
Aryloxy Ether Analogues

The 2,6-dimethylphenoxyethoxy chain in the target compound distinguishes it from other aryloxy ether derivatives:

Compound Aryloxy Substituents Biological Relevance
Target Compound 2,6-Dimethylphenoxyethoxy Bulky substituents may reduce CYP450-mediated metabolism, prolonging half-life
4-(4-{4-[4-({(2RS,4RS)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one Dichlorophenyl-methoxy Dichlorophenyl groups may confer higher lipophilicity, affecting blood-brain barrier penetration

Key Observations :

  • Steric Effects: The 2,6-dimethyl substitution on the phenoxy group in the target compound likely reduces metabolic degradation compared to unsubstituted aryloxy ethers.

Methodological Considerations for Pharmacological Comparisons

While direct pharmacological data for the target compound are absent in the provided evidence, methodologies from historical studies can infer its behavior:

  • Dose-Effect Analysis : The Litchfield-Wilcoxon method enables rapid estimation of median effective dose (ED₅₀) and slope of dose-response curves, applicable to future studies of this compound.
  • Heterogeneity Testing : This method also identifies poorly fitted data or heterogeneous responses, critical for validating receptor-binding assays involving piperazine derivatives.

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